
1-(4-Ethoxyphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxyphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea, also known as EPPUM, is a chemical compound that has been widely studied for its potential use in scientific research. This molecule belongs to a class of compounds known as ureas, which have been shown to have a variety of biological activities. EPPUM has been shown to have a number of interesting properties that make it a promising candidate for further study.
Aplicaciones Científicas De Investigación
Pyrimidine Derivatives Synthesis and Chemical Properties
- Studies on pyrimidine derivatives have illustrated various synthetic pathways and reactions that highlight the chemical versatility of these compounds. For instance, reactions of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate have been explored, producing compounds like 2-anilino-4-ethoxy-6-methylpyrimidine and related urea derivatives. Such reactions demonstrate the potential of pyrimidine-based compounds in creating diverse chemical structures (Yamanaka, Niitsuma, & Sakamoto, 1979).
Catalytic Applications
- Pyrimidine compounds have been synthesized via catalysis, showcasing their role in facilitating efficient chemical transformations. For example, the synthesis of 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one through the catalysis of a strong acidic ion-exchange membrane highlights the utility of pyrimidine derivatives in catalysis and as intermediates in organic synthesis (Ni Shu-jing, 2004).
Supramolecular Chemistry
- The design and preparation of ureido-pyrimidine compounds have been studied for their conformational equilibrium and tautomerism, showing potential applications in molecular sensing and supramolecular assemblies. These findings indicate the capacity of pyrimidine derivatives to form complex structures through hydrogen bonding, opening pathways for their use in material science and nanotechnology (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).
Molecular Complexation and Crystal Engineering
- The synthesis and study of molecular complexes formed with pyrimidine derivatives have been explored for their nonlinear optical properties. This research underscores the relevance of pyrimidine-based compounds in the development of materials with specific optical characteristics, which could be vital for applications in optics and photonics (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-2-25-15-7-5-14(6-8-15)21-18(24)20-13-16-19-10-9-17(22-16)23-11-3-4-12-23/h5-10H,2-4,11-13H2,1H3,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEDRXPIUYNYOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




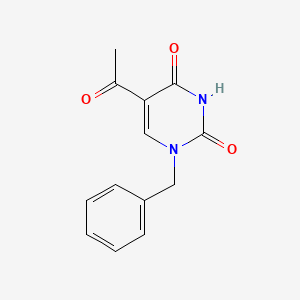
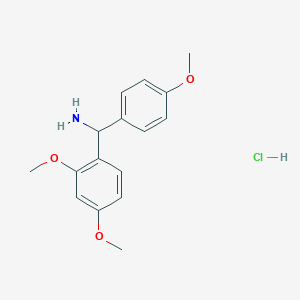

![5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline](/img/structure/B2362262.png)
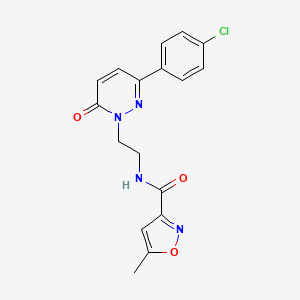
![4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole](/img/structure/B2362265.png)
![8-chloro-2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2362266.png)
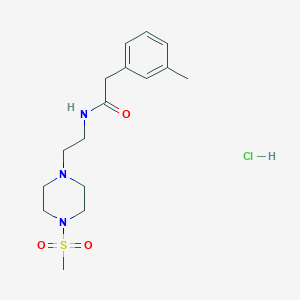
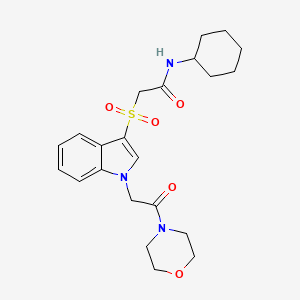

![2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2362271.png)